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An In-depth Analysis of Preclinical Synergistic Effects of the Investigational RNA Splicing

Modulator, Branaplam, in Combination with Other Compounds for Spinal Muscular Atrophy.

Once a promising therapeutic candidate for both Spinal Muscular Atrophy (SMA) and

Huntington's Disease (HD), the clinical development of the oral RNA splicing modulator

branaplam (formerly LMI070) has been discontinued. For SMA, this decision was prompted by

a rapidly evolving treatment landscape rather than safety or efficacy concerns in the clinical

trial.[1][2] Conversely, the Huntington's Disease program was halted due to safety concerns,

specifically the emergence of peripheral neuropathy in a Phase 2 trial.[3][4]

Despite its discontinued clinical development, preclinical research has unveiled intriguing

synergistic potential when branaplam is combined with other therapeutic agents for SMA. This

guide provides a comprehensive comparison of these synergistic effects, supported by

experimental data, to inform future research and drug development endeavors in the field of

RNA-targeting therapeutics.

Synergistic Effects in Spinal Muscular Atrophy
Preclinical studies have demonstrated that low-dose combinations of branaplam with other

splice-modulating agents can produce synergistic effects in correcting the splicing of the

Survival of Motor Neuron 2 (SMN2) gene, the primary therapeutic target in SMA. This approach
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holds promise for enhancing therapeutic efficacy while potentially mitigating the off-target

effects associated with higher doses of single-agent therapies.[3][5]

Branaplam in Combination with a Splice-Correcting
Antisense Oligonucleotide (Anti-N1)
A study by Ottesen et al. investigated the synergistic effects of branaplam and a splice-

correcting antisense oligonucleotide (ASO), Anti-N1, in fibroblast cell lines derived from a

patient with SMA. The combination of low doses of both compounds resulted in a significant

increase in the inclusion of exon 7 in the SMN2 transcript, a critical event for the production of

functional SMN protein.[3][6]

Treatment Group Concentration
Full-Length SMN2
(% of total)

Δ7 SMN2 (% of
total)

Untreated - ~10% ~90%

Branaplam (Low

Dose)
2 nM ~30% ~70%

Anti-N1 (Low Dose) 5 nM ~25% ~75%

Branaplam + Anti-N1

(Low Dose

Combination)

2 nM + 5 nM ~60% ~40%

Branaplam (High

Dose)
40 nM >95% <5%

Anti-N1 (High Dose) 100 nM >95% <5%

Table 1. Quantitative analysis of SMN2 exon 7 inclusion in SMA patient fibroblasts (GM03813)

following treatment with branaplam and/or Anti-N1. The data, derived from semi-quantitative

PCR, demonstrates a synergistic increase in full-length SMN2 transcript levels with the low-

dose combination. Data adapted from Ottesen et al.[6][7]

Branaplam in Combination with Risdiplam
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Research by Singh et al. has shown that a combination of low doses of branaplam and

risdiplam, another orally available small molecule SMN2 splicing modifier, can also produce a

synergistic effect on SMN2 exon 7 inclusion in SMA patient fibroblasts.[5][8] This finding is

particularly noteworthy as both compounds are small molecules that modulate the same

splicing event, suggesting a potential for enhanced efficacy through complementary

mechanisms of action.

Treatment Group Concentration
Fold Increase in Exon 7
Inclusion (vs. Untreated)

Risdiplam (Low Dose) 50 nM ~1.5

Branaplam (Low Dose) 4 nM ~1.2

Risdiplam + Branaplam (Low

Dose Combination)
50 nM + 4 nM ~2.5

Table 2. Synergistic effect of combined low-dose risdiplam and branaplam on SMN2 exon 7

inclusion in SMA patient fibroblasts (GM03813) after 24 hours of treatment. The strongest

synergistic effect was observed with 100 nM risdiplam and 4 nM branaplam. Data adapted

from Singh et al.[5]

Mechanism of Action and Signaling Pathways
Branaplam functions as an RNA splicing modulator.[9] In the context of SMA, it binds to the

pre-mRNA of the SMN2 gene, stabilizing the interaction between the U1 small nuclear

ribonucleoprotein (snRNP) and the 5' splice site of exon 7.[9][10] This stabilization promotes

the inclusion of exon 7 into the final mRNA transcript, leading to the production of a full-length,

functional SMN protein.[3][10]

In Huntington's Disease, branaplam was found to lower the levels of the mutant huntingtin

(mHTT) protein by promoting the inclusion of a cryptic "pseudoexon" in the HTT pre-mRNA.[1]

[11] This leads to a frameshift and subsequent degradation of the HTT mRNA, thereby

reducing the production of the toxic mHTT protein.[11]

Figure 1. Simplified signaling pathway of branaplam's mechanism of action in SMA.**
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Experimental Protocols
Synergistic Study of Branaplam and Anti-N1 ASO

Cell Culture: GM03813 SMA patient fibroblasts were cultured under standard conditions.

Treatment: Cells were treated with high and low concentrations of branaplam (40 nM and 2

nM, respectively), risdiplam (1000 nM and 50 nM, respectively), and an ISS-N1 targeting

ASO (Anti-N1; 100 nM and 5 nM).[6] For combination treatments, low doses of branaplam
(2 nM) and Anti-N1 (5 nM) were used.

Analysis of Splicing: After treatment, total RNA was extracted, and semi-quantitative RT-PCR

was performed to analyze the splicing pattern of SMN2 exon 7.[7] The relative abundance of

the full-length and exon 7-skipped (Δ7) isoforms was quantified.

Transcriptome Analysis: RNA sequencing (RNA-Seq) was used to characterize the global

transcriptomic effects of the individual and combination treatments.[3]
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Figure 2. Experimental workflow for assessing the synergy of branaplam and Anti-N1.**

Synergistic Study of Branaplam and Risdiplam
Cell Culture: GM03813 Type I SMA patient fibroblasts were used.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b560654?utm_src=pdf-body-img
https://www.benchchem.com/product/b560654?utm_src=pdf-body
https://www.benchchem.com/product/b560654?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment: Cells were treated with various concentrations of risdiplam and branaplam, both

individually and in combination, for 24 hours.

Analysis of Splicing: Total RNA was isolated, and semi-quantitative RT-PCR was performed

to assess the splicing of SMN2 exon 7.

Transcriptome-wide Analysis: RNA-Seq was conducted on transcripts from cells treated with

different concentrations of each compound to identify off-target effects.[12]

Conclusion
While the clinical journey of branaplam has concluded, the preclinical findings on its

synergistic effects offer valuable insights for the future of SMA therapeutics and the broader

field of RNA-modulating drugs. The data strongly suggest that combination therapies,

particularly at lower doses, could be a viable strategy to maximize therapeutic benefit while

minimizing potential off-target toxicities. These studies underscore the importance of exploring

synergistic interactions between different classes of splicing modulators and provide a

compelling rationale for further investigation into combination approaches for SMA and other

splicing-related diseases. The detailed experimental protocols provided herein can serve as a

foundation for designing future studies to build upon these promising preclinical observations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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